molecular formula C19H29IO B2586038 (3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 95043-81-5

(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B2586038
CAS No.: 95043-81-5
M. Wt: 400.344
InChI Key: BLIQDKQGZDUBOT-LUJOEAJASA-N
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Description

(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a useful research compound. Its molecular formula is C19H29IO and its molecular weight is 400.344. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Biological Applications

  • Androsterone Derivatives

    These compounds, including similar structures to the queried chemical, are studied for their potential as inhibitors of androgen biosynthesis. Their unique steroid shape and azalactone or carbamate E rings allow for rationalizing biological results obtained from androsterone derivatives (Djigoué et al., 2012).

  • Cardiac Aglycones

    Compounds with similar structures have been isolated from traditional herbal medicines and are analyzed for their potential as cardiac aglycones. Their molecular conformations and interactions suggest potential therapeutic applications (Zhang et al., 2012).

  • Antimicrobial and Antitumor Activities

    Some derivatives exhibit significant antimicrobial, antifungal, and anticancer activities, highlighting their potential in medical applications (Shaheen et al., 2014).

  • Liver X Receptor Agonists

    Compounds structurally similar to the queried chemical are synthesized and evaluated as Liver X receptor (LXR) agonists. These findings are important for regulating cholesterol metabolism and potentially treating related diseases (Ching, 2013).

  • Cancer Research

    Cyclopenta[a]phenanthrenes, which share structural similarities with the queried compound, are studied for their mutagenic activity and potential in cancer research. The bay-region geometry and its impact on biological activity are of particular interest (Coombs, 1966; Kashino et al., 1986), (https://consensus.app/papers/region-distortions-cyclopentaaphenanthrenes-kashino/42192c2c33a9588390b3b690ebc7a773/?utm_source=chatgpt).

Crystallography and Molecular Analysis

  • Molecular Conformation Studies

    The crystal structures of related compounds provide insights into their molecular conformations, which can be critical for understanding their biological activities and potential pharmaceutical applications (Ketuly et al., 2011; Zhou et al., 2015), (https://consensus.app/papers/structure-3βacetoxyandrosta516dien17yl-zhou/7e9b1b728c4f5df390bde6952ac933f7/?utm_source=chatgpt).

  • Electrostatic Properties Analysis

    The electrostatic properties of similar compounds, like prednisolone acetate, are analyzed using multipolar atom models, which could be relevant for designing effective pharmaceuticals (Shahid et al., 2017).

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h6,12-16,21H,3-5,7-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIQDKQGZDUBOT-LUJOEAJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC=C4I)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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